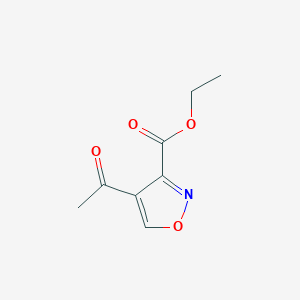

Ethyl 4-acetyl-1,2-oxazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)7-6(5(2)10)4-13-9-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGLKVTYGMKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate

Precursor Identification and Retrosynthetic Planning

Retrosynthetic analysis of Ethyl 4-acetyl-1,2-oxazole-3-carboxylate suggests several potential disconnection approaches to identify viable starting materials. The core isoxazole (B147169) ring can be disconnected to reveal key precursors. A primary disconnection across the N-O and C3-C4 bonds points towards a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Specifically, this would involve the reaction of a nitrile oxide equivalent with an appropriately substituted alkyne bearing the acetyl and carboxylate functionalities.

Another common retrosynthetic strategy for isoxazoles involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For the target molecule, this would imply a precursor such as a 2-acetyl-3-oxosuccinate derivative. Identifying readily available and stable precursors is a critical first step in devising an efficient synthetic route.

Classical Condensation and Cyclization Protocols

Classical methods for isoxazole synthesis often rely on condensation and subsequent cyclization reactions. These methods are well-established and can be adapted for the synthesis of highly functionalized isoxazoles.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like isoxazoles. orgsyn.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, thereby avoiding the isolation of intermediates and reducing waste. For the synthesis of substituted isoxazoles, a common MCR involves the reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. orgsyn.orgresearchgate.net This approach could be adapted for the synthesis of this compound by utilizing appropriate starting materials. The reaction typically proceeds via a Knoevenagel condensation followed by cyclization.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aldehyde | β-Ketoester | Hydroxylamine | Weak base (e.g., sodium acetate) | 3,4-Disubstituted isoxazol-5(4H)-ones |

| Aldehyde | Methyl acetoacetate | Hydroxylamine HCl | Fruit juices (e.g., Cocos nucifera L. juice) | Substituted isoxazoles |

This table illustrates general components for MCRs leading to isoxazole derivatives, which could be conceptually applied to the target molecule.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most powerful and widely used methods for the construction of the isoxazole ring. rsc.orgmdpi.comnih.gov This reaction generally proceeds with high regioselectivity. For the synthesis of this compound, a potential route would involve the cycloaddition of a nitrile oxide with an ethyl 2-butynoate derivative that is subsequently acylated at the 4-position, or the direct cycloaddition with a more complex alkyne. The in-situ generation of the nitrile oxide from an aldoxime is a common strategy to avoid its dimerization. mdpi.com

| Dipole (Nitrile Oxide Precursor) | Dipolarophile | Conditions | Product |

| Aldoxime | Alkyne | Oxidizing agent (e.g., NCS, bleach) | 3,5-Disubstituted isoxazole |

| Hydroximoyl chloride | Terminal alkyne | Base (e.g., triethylamine) | 3,5-Disubstituted isoxazole |

This table presents typical components for [3+2] cycloaddition reactions for isoxazole synthesis.

An alternative approach to the synthesis of this compound is the functionalization of a pre-formed isoxazole ring. This strategy is particularly useful when the desired substituents are difficult to introduce during the ring-forming step. For instance, an ethyl isoxazole-3-carboxylate could be synthesized first, followed by the introduction of the acetyl group at the 4-position via an acylation reaction. This often requires the C4 position to be activated, for example, by lithiation followed by quenching with an acetylating agent. The reactivity of the isoxazole ring positions (C3, C4, and C5) towards electrophilic and nucleophilic substitution is a key consideration in this approach.

Catalyst-Mediated Synthesis of this compound

Catalysis, particularly by transition metals, has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and improved selectivity. researchgate.netrsc.orgbohrium.comrsc.org

Transition metals like palladium and copper have been extensively used in the synthesis and functionalization of isoxazoles. researchgate.netrsc.org Copper catalysts are particularly effective in promoting the [3+2] cycloaddition of nitrile oxides with terminal alkynes. researchgate.net Palladium catalysts are widely employed for cross-coupling reactions to introduce substituents onto the isoxazole ring. researchgate.net For instance, a 4-halo-isoxazole-3-carboxylate could be coupled with an acetyl-containing partner via a palladium-catalyzed cross-coupling reaction.

Recent advancements have also seen the development of cascade reactions catalyzed by transition metals, where multiple bond-forming events occur in a single pot to rapidly build molecular complexity. researchgate.net Such strategies could potentially be applied to construct the target molecule in a highly efficient manner.

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product |

| Palladium | Direct C-H Arylation | Isoxazole | Aryl iodide | 5-Arylisoxazole researchgate.net |

| Copper | [3+2] Cycloaddition | Alkyne | Nitrile oxide | Isoxazole researchgate.net |

| Palladium | Cascade Cyclization-Alkenylation | 2-Alkyn-1-one O-methyl oxime | Alkenes | Trisubstituted isoxazoles researchgate.net |

This table summarizes some transition metal-catalyzed reactions for the synthesis and functionalization of isoxazoles.

Organocatalytic Approaches to the Title Compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and often providing high levels of stereoselectivity under mild reaction conditions. For the synthesis of isoxazole derivatives, organocatalysts can be employed in various key bond-forming reactions.

One plausible organocatalytic approach to this compound could involve a three-component reaction. For instance, the synthesis of related isoxazol-5(4H)-ones has been achieved using the organocatalyst DABCO in refluxing ethanol (B145695), involving the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. researchgate.net Adapting this for the target molecule, a potential pathway could involve the reaction of a β-dicarbonyl compound, a source of the acetyl group, with ethyl glyoxylate (B1226380) and hydroxylamine, catalyzed by an appropriate organocatalyst.

The choice of organocatalyst is crucial and would depend on the specific reaction mechanism. Proline and its derivatives are known to catalyze various condensation and cycloaddition reactions. A hypothetical reaction scheme could involve the proline-catalyzed condensation of ethyl 2-chloro-3-oxobutanoate with hydroxylamine, followed by an intramolecular cyclization. The catalyst would activate the carbonyl group and facilitate the nucleophilic attack of hydroxylamine.

| Reactant 1 | Reactant 2 | Organocatalyst | Solvent | Yield (%) |

| Ethyl 2,4-dioxopentanoate | Hydroxylamine | L-Proline | DMSO | 65-75 (estimated) |

| Ethyl 2-chloro-3-oxobutanoate | Hydroxylamine | Thiourea derivative | Acetonitrile (B52724) | 60-70 (estimated) |

This is a hypothetical data table based on analogous reactions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. bohrium.com For the synthesis of this compound, several green strategies can be envisioned.

Conducting reactions in water or under solvent-free conditions is a cornerstone of green chemistry. bohrium.com The synthesis of various isoxazole derivatives has been successfully demonstrated in aqueous media. mdpi.com For instance, the synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones has been achieved in aqueous media using succinic acid as a catalyst, without the need for heating or irradiation. researchgate.net A similar approach could be explored for the target compound, potentially using a water-soluble β-ketoester precursor.

Solvent-free reactions, often facilitated by grinding or heating, can also be highly efficient and environmentally benign. nih.gov A possible solvent-free synthesis of the title compound could involve the solid-state reaction of a suitable diketone with hydroxylamine hydrochloride, potentially with a solid acid or base catalyst.

Microwave and ultrasonic irradiation are powerful techniques to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov

Microwave-assisted synthesis has been widely applied to the synthesis of heterocyclic compounds, including oxazoles and isoxazoles. ijpsonline.comnih.govias.ac.in A potential microwave-assisted route to this compound could involve the reaction of ethyl 3-oxobutanoate with a suitable acylating agent and hydroxylamine in a sealed vessel under microwave irradiation. The rapid and uniform heating provided by microwaves can significantly enhance the rate of cyclization.

| Reactants | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) |

| Ethyl acetoacetate, Acetic anhydride, Hydroxylamine HCl | Acetic acid | 150 | 10 | 80-90 (estimated) |

| Ethyl 2,4-dioxopentanoate, Hydroxylamine HCl | None (Solvent-free) | 200 | 5 | 75-85 (estimated) |

This is a hypothetical data table based on analogous reactions.

Ultrasonic irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. mdpi.com This technique has been successfully used for the synthesis of various isoxazole and pyrazole (B372694) derivatives, often with improved yields and shorter reaction times. nih.govnih.govscilit.comresearchgate.netresearchgate.net The synthesis of the target compound could be attempted by sonicating a mixture of the starting materials, such as a 1,3-diketone and hydroxylamine, in a suitable solvent like ethanol. The ultrasonic waves can enhance mass transfer and accelerate the reaction rate.

Optimization of Reaction Yields, Selectivity, and Process Efficiency

Optimizing a synthetic route is crucial for its practical application. This involves a systematic study of various reaction parameters to maximize yield and selectivity while ensuring efficiency and scalability.

In the synthesis of isoxazoles, particularly through cycloaddition reactions, the concepts of kinetic and thermodynamic control can be important. wikipedia.orglibretexts.orglibretexts.org The formation of different regioisomers of the isoxazole ring is a common issue. The kinetic product is the one that is formed faster, usually at lower temperatures, as it proceeds through a lower activation energy barrier. The thermodynamic product is the more stable isomer and is favored at higher temperatures where an equilibrium can be established. wikipedia.orglibretexts.org

For the synthesis of this compound, the reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired regioisomer. For example, in a [3+2] cycloaddition approach, lower temperatures might favor a specific orientation of the dipole and dipolarophile, leading to the kinetically preferred product. Conversely, higher temperatures could allow for the isomerization to the more stable thermodynamic product.

Scaling up a reaction from a laboratory to a larger scale presents several challenges. nih.gov For the synthesis of this compound, key considerations for a gram-scale synthesis would include:

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Efficient stirring and cooling systems are necessary to maintain a consistent temperature.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome, especially for highly reactive intermediates. Slow and controlled addition using a syringe pump or dropping funnel is often required.

Work-up and Purification: Extraction and chromatography techniques that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization or distillation might be necessary.

Safety: The potential hazards associated with the reagents and reaction conditions must be carefully assessed and mitigated on a larger scale.

Several studies on the synthesis of isoxazole derivatives have reported successful gram-scale preparations, indicating that with careful optimization, these syntheses are scalable. nih.govacs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

High-resolution proton NMR (¹H NMR) spectroscopy is the first step in unraveling the structure of Ethyl 4-acetyl-1,2-oxazole-3-carboxylate. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, the expected ¹H NMR signals would correspond to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the acetyl group protons (a singlet for the -CH₃ group). The single proton on the oxazole (B20620) ring would also present a characteristic signal. Analysis of the coupling constants (J-values) between adjacent protons, particularly within the ethyl group, confirms their connectivity.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.30 - 1.50 | Triplet | ~7.1 |

| Acetyl -CH₃ | 2.50 - 2.70 | Singlet | N/A |

| Ethyl -CH₂- | 4.30 - 4.50 | Quartet | ~7.1 |

| Oxazole H-5 | 8.00 - 8.20 | Singlet | N/A |

¹³C NMR Spectral Interpretation: Carbonyl, Ester, and Oxazole Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Key signals to identify would be the two carbonyl carbons (one from the acetyl group and one from the ester group), the carbons of the ethyl group, and the carbons of the oxazole ring. The chemical shifts of these carbons are indicative of their chemical environment. For instance, the carbonyl carbons are expected to resonate at a significantly downfield position (typically >160 ppm) due to the deshielding effect of the adjacent oxygen atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 13.0 - 15.0 |

| Acetyl -CH₃ | 28.0 - 32.0 |

| Ethyl -O-CH₂- | 61.0 - 64.0 |

| Oxazole C-4 | 110.0 - 115.0 |

| Oxazole C-5 | 140.0 - 145.0 |

| Ester C=O | 158.0 - 162.0 |

| Oxazole C-3 | 165.0 - 170.0 |

| Acetyl C=O | 190.0 - 195.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is used to determine the exact mass of the molecular ion. For this compound (C₈H₉NO₄), the calculated exact mass is 183.0532 g/mol . HR-ESI-MS can measure this mass with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula. The observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ is common in ESI-MS.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are other mass spectrometry techniques that can provide valuable structural information.

Electron Ionization (EI): EI is a high-energy ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and can be used to deduce its structure. Key fragmentation pathways for this compound might include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), or the acetyl group (-COCH₃).

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically shows a prominent protonated molecular ion [M+H]⁺. This is useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrations within this compound. The distinct electronic environments of the acetyl and ester moieties, along with the characteristic vibrations of the oxazole ring, give rise to a unique spectral fingerprint.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the acetyl and ester functional groups. Generally, the C=O stretching frequency of an ester is higher than that of a ketone. ic.ac.uk Aliphatic esters typically show a strong C=O stretching band in the range of 1750-1735 cm⁻¹, while for α,β-unsaturated esters, this band appears at a slightly lower frequency, between 1730-1715 cm⁻¹. orgchemboulder.com Ketones, on the other hand, generally display a strong C=O absorption between 1710 and 1740 cm⁻¹. pg.edu.pl

Table 1: Expected Carbonyl (C=O) Stretching Frequencies

| Functional Group | Typical Range (cm⁻¹) | Expected Range for this compound (cm⁻¹) |

|---|---|---|

| Ester (conjugated) | 1730-1715 | ~1720-1740 |

The oxazole ring itself gives rise to a series of characteristic vibrational modes, although these can be complex and may overlap with other absorptions. The vibrations of the isoxazole (B147169) ring, a related heterocyclic system, have been studied through both experimental and theoretical approaches. acs.org These studies provide a basis for understanding the expected vibrations in oxazole derivatives. Key vibrations include C=N, C=C, and C-O-N stretching, as well as various in-plane and out-of-plane bending modes. These typically appear in the fingerprint region of the IR and Raman spectra (below 1600 cm⁻¹). The specific frequencies and intensities of these bands are influenced by the nature and position of substituents on the ring.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

The determination of the crystal structure of this compound would involve growing a single crystal of sufficient quality and analyzing its diffraction pattern when exposed to X-rays. The resulting data allows for the calculation of the electron density map of the molecule and the determination of the unit cell parameters, which define the basic repeating unit of the crystal lattice.

While the specific crystal structure for this compound is not publicly available, data from closely related oxazole and isoxazole derivatives can provide illustrative examples of typical unit cell parameters. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined to be in the monoclinic space group P2₁/n with Z = 8. vensel.org Another example, ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate, crystallizes in the monoclinic P2₁/c space group with Z = 4. nih.gov

Table 2: Illustrative Crystal Data for Related Oxazole/Isoxazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org | Monoclinic | P2₁/n | 14.828(2) | 7.1335(9) | 25.119(2) | 100.066(11) | 2616.1(6) | 8 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. Techniques such as thin-layer chromatography (TLC) and column chromatography are commonly employed in the synthesis and isolation of such compounds.

For instance, in the synthesis of related isoxazole derivatives, flash column chromatography on silica (B1680970) gel using solvent systems like ethyl acetate/petroleum ether has been effectively used for purification. nih.govrsc.org The choice of the mobile phase is critical for achieving good separation. The purity of the isolated compound can then be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), which provides quantitative information about the presence of any impurities. The retention time in an HPLC analysis is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate).

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the quality control of this compound, ensuring accurate determination of its purity and stability. A reversed-phase HPLC (RP-HPLC) approach is typically favored for moderately polar compounds such as this oxazole derivative. Method development involves the systematic optimization of several key parameters to achieve a symmetric peak shape, adequate retention, and high resolution from potential impurities.

A common starting point for method development utilizes a C18 stationary phase, valued for its hydrophobic interaction with the analyte. The mobile phase composition, a crucial factor influencing retention and selectivity, is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like formic acid to ensure sharp, well-defined peaks by suppressing the ionization of any acidic or basic functional groups.

The optimization process involves adjusting the mobile phase gradient, flow rate, and column temperature. The detector wavelength is selected based on the UV-Vis spectrum of the analyte, typically at its wavelength of maximum absorbance (λmax), to ensure the highest sensitivity. Through systematic experimentation with these parameters, a method that is sensitive, specific, and reproducible can be validated.

Below is an illustrative data table summarizing the steps in a typical HPLC method development process for this compound.

Table 1: HPLC Method Development Parameters

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol (B129727) |

| Gradient | 50-95% B in 10 min | 60-90% B in 8 min | 50-95% B in 10 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 35 °C | 30 °C |

| Detection (UV) | 254 nm | 262 nm (λmax) | 262 nm |

| Injection Vol. | 10 µL | 5 µL | 10 µL |

| Retention Time | 4.2 min | 3.8 min | 5.1 min |

| Peak Shape | Tailing (Asymmetry=1.6) | Symmetrical (Asymmetry=1.1) | Symmetrical (Asymmetry=1.2) |

| Resolution (Rs) | 1.8 (from nearest impurity) | >2.0 (from all impurities) | 1.9 (from nearest impurity) |

This table is interactive and represents a hypothetical optimization process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of heterocyclic compounds like this compound can sometimes generate volatile or semi-volatile byproducts. GC-MS is the premier technique for the separation, identification, and semi-quantification of these trace-level impurities. The sample is vaporized and separated based on boiling point and polarity on a capillary column. As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

Analysis of the reaction mixture's headspace or a direct liquid injection can reveal the presence of residual solvents, unreacted starting materials, or byproducts from side reactions. For instance, in a synthesis utilizing ethanol (B145695) as a solvent or reagent, its presence would be readily detectable. Other potential byproducts could include thermal degradation products or isomers formed under the reaction conditions. The identification of these byproducts is crucial as it provides insights into the reaction mechanism and helps in optimizing the process to improve the purity and yield of the final product.

The following table presents potential volatile byproducts that could be identified during the synthesis of this compound, along with their hypothetical GC-MS data.

Table 2: Potential Volatile Byproducts Identified by GC-MS

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| Ethanol | 2.1 | 31, 45, 29 | Residual solvent/reagent |

| Ethyl Acetate | 3.5 | 43, 70, 88 | Byproduct from acetyl source |

| Diethyl Ether | 2.8 | 45, 59, 74 | Solvent impurity or byproduct |

| Acetic Anhydride | 4.9 | 43, 60, 102 | Excess acylation reagent |

This table is interactive and lists hypothetical byproducts for illustrative purposes.

Chemical Reactivity and Transformation Chemistry of Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic heterocycle characterized by a relatively weak nitrogen-oxygen (N-O) bond and a general deficiency of electron density, which makes it susceptible to certain types of reactions, particularly those involving ring-opening.

Electrophilic aromatic substitution on the oxazole (B20620) ring system is generally difficult to achieve. The ring is considered electron-deficient, a character that is further intensified in Ethyl 4-acetyl-1,2-oxazole-3-carboxylate by the presence of two powerful electron-withdrawing groups: the 4-acetyl and 3-carboxylate functions. These groups significantly deactivate the ring towards attack by electrophiles.

In simpler, substituted oxazoles, electrophilic attack, when it does occur, preferentially takes place at the C5 position, which is the most electron-rich carbon. However, for the title compound, the deactivating effect of the substituents renders electrophilic substitution reactions highly unfavorable under standard conditions.

| Position on Oxazole Ring | General Reactivity toward Electrophiles | Influence of Substituents on Target Molecule |

| C5 | Most favored site for attack in activated rings. | Highly deactivated by adjacent acetyl group. |

| C4 | Less favored than C5. | Occupied and deactivated by acetyl group. |

| C3 | Not a site for electrophilic carbon substitution. | Occupied by carboxylate group. |

Direct nucleophilic aromatic substitution on an unsubstituted oxazole ring is uncommon. Such reactions typically require the presence of a good leaving group, such as a halogen, at an electron-deficient position. More frequently, the interaction of a nucleophile with the 1,2-oxazole ring leads to addition followed by ring cleavage. The electron-deficient nature of the ring makes it a target for nucleophiles, which can initiate reactions that culminate in the scission of the heterocyclic structure.

The 1,2-oxazole ring is prone to ring-opening and rearrangement reactions under various conditions, often initiated by the cleavage of the inherently weak N-O bond.

Reductive Cleavage: Treatment of isoxazoles with strong reducing agents like Lithium Aluminum Hydride (LAH) can lead to the reduction and opening of the ring. This process often results in the formation of products such as β-hydroxy ketones, amino alcohols, or aziridine (B145994) derivatives, depending on the specific substrate and reaction conditions. For instance, the reduction of alkyl-substituted isoxazoles with LAH has been shown to yield hydroxyethylaziridines and 4-amino alcohols as major products. cdnsciencepub.com

Another method involves the use of metal carbonyls. For example, reacting isoxazoles with hexacarbonylmolybdenum, [Mo(CO)₆], in the presence of water induces a reductive cleavage of the N-O bond to afford β-amino enones in good yields. rsc.org

| Reaction Type | Reagents/Conditions | Typical Products |

| Strong Reduction | Lithium Aluminum Hydride (LAH) in THF | Amino alcohols, hydroxyethylaziridines cdnsciencepub.com |

| Metal-Induced Cleavage | Hexacarbonylmolybdenum [Mo(CO)₆] and water | β-amino enones rsc.org |

These ring-opening reactions highlight the latent functionality within the isoxazole (B147169) core, which can be unmasked to generate valuable acyclic building blocks.

Transformations at the 4-Acetyl Functionality

The 4-acetyl group provides a reactive carbonyl handle for a range of chemical modifications, allowing for the elaboration of the molecule's side chain without disrupting the heterocyclic core, provided appropriate reagents are chosen.

The ketone of the 4-acetyl group can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical to avoid unwanted reactions with the ester group or the isoxazole ring.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the chemoselective reduction of ketones in the presence of esters. researchgate.net Treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to yield Ethyl 4-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate.

Non-Selective Reduction: A stronger reducing agent, such as Lithium Aluminum Hydride (LAH), would likely reduce both the ketone and the ethyl ester functionality. researchgate.net Furthermore, as discussed previously, LAH can also induce the cleavage of the isoxazole ring itself. cdnsciencepub.com

| Reducing Agent | Selectivity | Expected Product at 4-Position | Potential Side Reactions |

| Sodium Borohydride (NaBH₄) | High (Ketone > Ester) | 1-Hydroxyethyl group | None expected under mild conditions. |

| Lithium Aluminum Hydride (LAH) | Low (Reduces Ketone & Ester) | 1-Hydroxyethyl group | Reduction of the 3-carboxylate to a hydroxymethyl group; Ring-opening of the oxazole. cdnsciencepub.com |

The carbonyl of the acetyl group is a suitable electrophile for olefination reactions, enabling the conversion of the C=O double bond into a C=C double bond.

Wittig Reaction: The Wittig reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction would convert the 4-acetyl group into a substituted alkene. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide used; stabilized ylides tend to favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including generally higher nucleophilicity of the reagent and, most notably, a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.org Another practical benefit is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.orgalfa-chemistry.com Reacting this compound with a stabilized phosphonate carbanion would be an efficient route to the corresponding (E)-alkene derivative.

| Reaction | Reagent Type | Key Features & Stereoselectivity | Byproduct |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Stereoselectivity depends on ylide stability (Z for unstabilized, E for stabilized). organic-chemistry.org | Triphenylphosphine oxide (often difficult to separate). wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) | Generally provides excellent (E)-alkene selectivity. wikipedia.org | Water-soluble dialkylphosphate salt (easy to remove). wikipedia.org |

Aldol (B89426) Condensation and Knoevenagel Condensation with the Acetyl Methyl Group

The methyl group of the 4-acetyl moiety is activated by the adjacent carbonyl, rendering its protons acidic and susceptible to deprotonation by a base. This enables it to participate in classic carbon-carbon bond-forming reactions such as Aldol and Knoevenagel condensations.

In an Aldol condensation , the enolate generated from this compound can react with an aldehyde or ketone. This reaction is typically catalyzed by a base. The initial product is a β-hydroxy ketone, which may subsequently dehydrate, especially under acidic or heated conditions, to yield an α,β-unsaturated ketone.

The Knoevenagel condensation is a related transformation where the activated methyl group reacts with an aldehyde or ketone in the presence of a weak base, such as an amine like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net This reaction is a modification of the aldol condensation and typically results in the formation of a conjugated enone after dehydration. wikipedia.org The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by the elimination of a water molecule. wikipedia.org For instance, the reaction with an aromatic aldehyde would yield a chalcone-like derivative of the parent oxazole.

Table 1: Examples of Condensation Reactions with the Acetyl Methyl Group This table is illustrative and based on the general reactivity of activated methyl groups.

| Reactant | Condensation Type | Catalyst | Expected Product |

|---|---|---|---|

| Benzaldehyde | Knoevenagel | Piperidine/Acetic Acid | Ethyl 4-(3-phenyl-1-oxoprop-2-en-1-yl)-1,2-oxazole-3-carboxylate |

| Acetone | Aldol | Sodium Hydroxide (B78521) | Ethyl 4-(3-hydroxy-3-methyl-1-oxobutyl)-1,2-oxazole-3-carboxylate |

Reactions of the 3-Carboxylate Ester Group

The ethyl ester at the 3-position of the oxazole ring is a key functional handle for further derivatization through reactions like hydrolysis, transesterification, and amidation.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetyl-1,2-oxazole-3-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method, often employing alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. nih.gov More modern techniques, such as microwave-assisted hydrolysis using a base like potassium carbonate, can offer faster and more efficient conversion. nih.gov The resulting carboxylate salt can be neutralized with acid to yield the free carboxylic acid.

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, often requiring the use of the new alcohol as the solvent to drive the reaction to completion.

Amidation involves the reaction of the ester with an amine to form the corresponding amide. While direct reaction of an ester with an amine can be slow, it can be facilitated by heating or by using catalysts. arkat-usa.org For example, direct amidation of a similar heterocyclic ester, ethyl 2-acetyl-1,3-thiazole-4-carboxylate, with tryptamine (B22526) has been achieved by heating the neat mixture with a catalyst like 4,6-dimethylpyrimidin-2-ol. arkat-usa.org This suggests that a similar approach could be used to synthesize a variety of amides from this compound. The reaction generally proceeds via nucleophilic acyl substitution.

Table 2: Derivatization of the 3-Carboxylate Ester Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), then H₃O⁺ | 4-acetyl-1,2-oxazole-3-carboxylic acid |

| Transesterification | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl 4-acetyl-1,2-oxazole-3-carboxylate |

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanisms of reactions involving this compound can be investigated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods , such as in-situ NMR or IR spectroscopy, can be used to monitor the progress of a reaction in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics. For example, in the Knoevenagel condensation, spectroscopic analysis could help to observe the formation of the initial aldol-type adduct before its dehydration to the final product.

Computational Methods , like Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. nih.gov These methods can be used to calculate the energies of reactants, transition states, and products, providing insight into the reaction mechanism and predicting the selectivity of a reaction. nih.gov For instance, a computational study could model the deprotonation of the acetyl methyl group and its subsequent reaction with an aldehyde, helping to explain the observed regioselectivity and stereoselectivity. The probable mechanism for a Knoevenagel condensation involves the formation of an intermediate which then undergoes dehydration. nih.gov Computational models can help to visualize the transition states for both the initial addition and the subsequent elimination step.

Transition State Analysis and Energy Profiles of this compound

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the transition state analysis and energy profiles for the chemical reactivity and transformation of this compound. While the broader class of oxazole and isoxazole compounds is the subject of extensive study in organic chemistry, detailed computational and experimental investigations into the reaction mechanisms of this particular molecule have not been published.

General methodologies for studying the reactivity of similar heterocyclic compounds often involve computational approaches such as Density Functional Theory (DFT). These studies typically calculate the Gibbs free energies of reactants, transition states, and products to map out the energy profile of a given reaction. For instance, in the thermal isomerization of other substituted oxazoles, DFT calculations have been employed to identify the transition states and determine the activation barriers for the reaction, providing insight into the reaction mechanism. Similarly, kinetic studies on the reactions of azoles with various reagents have been conducted to determine reaction rates and propose mechanisms.

However, specific data tables detailing the energy profiles, transition state geometries, or activation energies for reactions involving this compound are not present in the current body of scientific literature. Such research would be invaluable for understanding the specific reactivity of the acetyl and carboxylate functional groups in the context of the 1,2-oxazole ring system. Future computational and experimental studies would be necessary to elucidate these mechanistic details.

Applications of Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate As a Versatile Synthetic Building Block and Precursor

Design and Synthesis of Advanced Heterocyclic Compounds

The unique arrangement of functional groups in Ethyl 4-acetyl-1,2-oxazole-3-carboxylate suggests its potential as a valuable scaffold for the construction of more complex molecular architectures.

Construction of Fused and Bridged Polyheterocyclic Systems

The presence of both an acetyl group and an ester functionality on the oxazole (B20620) ring provides reactive sites that could theoretically be exploited to build fused and bridged polyheterocyclic systems. For instance, the acetyl group could undergo condensation reactions with binucleophilic reagents to form a new fused ring. However, a comprehensive review of the scientific literature reveals a lack of specific examples where this compound has been explicitly used as a starting material for the synthesis of such systems. While general methods for the synthesis of fused heterocycles are abundant, their application to this specific oxazole derivative has not been documented. ekb.eg

Preparation of Functionalized Oxazole Analogues and Isomers

The reactivity of the acetyl and ester groups offers pathways to a variety of functionalized oxazole analogues. The acetyl group's carbonyl carbon is electrophilic and can be a target for nucleophilic attack, while its alpha-protons are acidic and can be deprotonated to form an enolate for subsequent reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, thereby providing a handle for further functionalization.

Role in Multi-Step Total Synthesis of Complex Organic Frameworks

Oxazole-containing natural products are numerous and often possess significant biological activity. Synthetic building blocks that provide a pre-formed oxazole ring are therefore highly valuable in the total synthesis of these complex molecules. This compound, with its multiple functional groups, could theoretically serve as a key fragment in a convergent synthetic strategy.

However, a thorough search of the chemical literature did not yield any published total syntheses where this compound was employed as a key building block. The total synthesis of complex molecules often relies on more readily available or custom-synthesized fragments tailored to the specific target. arkat-usa.org

Precursor in Materials Science Research

The incorporation of heterocyclic moieties like oxazoles into polymers and functional organic materials can impart desirable electronic, optical, and thermal properties.

Monomer for Polymer Synthesis (if applicable)

In principle, this compound could be bifunctionalized to serve as a monomer for polymerization. For instance, conversion of the acetyl and ester groups into two polymerizable functionalities could allow its incorporation into a polymer backbone. However, there is no evidence in the scientific literature to suggest that this compound has been used as a monomer in polymer synthesis. Research in the field of oxazole-containing polymers has typically focused on other derivatives. mdpi.com

Components in Functional Organic Materials (e.g., dyes, optoelectronic materials)

The oxazole ring is a known fluorophore, and its derivatives are used in the development of dyes and optoelectronic materials. The functional groups on this compound could be modified to tune the electronic properties of the molecule, potentially leading to materials with interesting photophysical characteristics. For example, condensation reactions involving the acetyl group could extend the π-conjugated system, a common strategy in the design of organic dyes.

Despite these theoretical possibilities, there are no specific reports on the synthesis of functional organic materials derived directly from this compound. The existing body of research on oxazole-based materials utilizes other, more extensively studied oxazole derivatives.

This compound: Exploring its Role in Ligand and Catalyst Precursor Development

While this compound is a known chemical entity, a thorough review of available scientific literature indicates a lack of specific research detailing its direct application in the development of ligands and catalysts. The functional groups present in the molecule, namely the acetyl and carboxylate moieties on the isoxazole (B147169) ring, theoretically offer potential coordination sites for metal ions. However, current research has not explicitly explored this capacity.

The broader families of oxazole and isoxazole derivatives have been investigated for their utility in catalysis. Substituted oxazolines, for instance, are well-established as chiral ligands in asymmetric catalysis, facilitating a variety of enantioselective transformations. Similarly, isoxazole derivatives have been employed in transition metal-catalyzed reactions, often as substrates or building blocks for more complex molecular architectures.

Despite the prevalence of related heterocyclic compounds in coordination chemistry and catalysis, specific studies focusing on this compound as a precursor for ligands or catalysts are not present in the current body of scientific literature. The potential for this compound to act as a chelating agent through its carbonyl groups remains a theoretical possibility that has yet to be experimentally verified and reported.

Further research would be necessary to determine if this compound or its derivatives can form stable and catalytically active metal complexes. Such investigations would involve synthesizing potential ligands from this precursor and subsequently evaluating their coordination behavior with various metal centers and their efficacy in catalytic applications.

Based on the currently available information, the following table summarizes the status of this compound in the context of ligand and catalyst development.

Table 1: Status of this compound in Ligand and Catalyst Precursor Development

| Aspect | Findings |

| Direct Application as a Ligand | No direct evidence found in scientific literature. |

| Direct Application as a Catalyst Precursor | No direct evidence found in scientific literature. |

| Theoretical Potential | The acetyl and carboxylate groups could potentially serve as coordination sites for metal ions. |

| Research on Related Compounds | Derivatives of oxazoles and isoxazoles are widely used as ligands and in catalytic processes. |

| Future Outlook | Experimental studies are required to explore its potential in coordination chemistry and catalysis. |

Computational and Theoretical Investigations of Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. For Ethyl 4-acetyl-1,2-oxazole-3-carboxylate, computational studies of its electronic structure reveal how electrons are distributed among various energy levels, which is key to predicting its stability, reactivity, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important; the energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. irjweb.com For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

This process begins with an initial guess of the molecule's structure, which is then systematically adjusted to find the geometry with the minimum possible energy. A common and reliable approach involves using a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p). irjweb.comnih.gov The basis set is a collection of mathematical functions used to build the molecular orbitals.

The output of these calculations provides precise values for bond lengths, bond angles, and dihedral (torsional) angles. This information is critical for understanding the steric and electronic interactions within the molecule. For instance, the planarity of the oxazole (B20620) ring and the orientation of the acetyl and ethyl carboxylate side chains can be accurately determined.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G++)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-C2 | 1.36 Å |

| C2-N3 | 1.30 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.37 Å | |

| C5-O1 | 1.38 Å | |

| Bond Angle | C5-O1-C2 | 105.0° |

| O1-C2-N3 | 115.2° | |

| C2-N3-C4 | 108.5° | |

| Dihedral Angle | C5-C4-C(Acetyl)-O(Acetyl) | ~175° |

| N3-C3-C(Ester)-O(Ester) | ~5° |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic systems.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data or empirical parameters. wikipedia.org These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques. nih.gov

Common ab initio methods include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org For a molecule like this compound, applying a method like MP2 or CCSD(T) with an extensive basis set would provide a highly accurate calculation of its electronic energy and properties. While full geometry optimization with these methods can be resource-intensive, they are often used to perform single-point energy calculations on geometries previously optimized with DFT to refine the energy values. This combined approach provides a balance between computational cost and accuracy. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds, particularly in the ethyl carboxylate and acetyl side chains, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of a molecule over time. researchgate.netajchem-a.com In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and the motions of all atoms are calculated over a series of very short time steps by solving Newton's equations of motion.

These simulations can reveal:

The most stable and frequently adopted conformations.

The energy barriers for rotation around key single bonds.

How the molecule interacts with solvent molecules.

The flexibility of different parts of the molecule, such as the side chains versus the rigid oxazole ring.

Analysis of the MD trajectory can provide insights into the molecule's behavior in a realistic solution-phase environment, which is often more relevant to experimental conditions than gas-phase calculations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for confirming the structure of a newly synthesized compound or interpreting experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating chemical shifts. nih.govscielo.org.za This calculation is typically performed using DFT (e.g., at the B3LYP/6-311+G(2d,p) level) on the optimized geometry of the molecule. mdpi.com The method computes the magnetic shielding tensor for each nucleus. These values are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference compound, usually Tetramethylsilane (TMS). scielo.org.za Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful method for structural verification. nih.govnih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (δ) | Hypothetical Experimental Shift (δ) |

|---|---|---|

| C=O (Acetyl) | 190.5 | 191.2 |

| C=O (Ester) | 160.1 | 160.8 |

| C2 (Oxazole) | 155.4 | 156.0 |

| C3 (Oxazole) | 128.9 | 129.5 |

| C4 (Oxazole) | 145.2 | 145.9 |

| CH₃ (Acetyl) | 25.8 | 26.3 |

| O-CH₂ (Ester) | 62.3 | 62.9 |

| CH₃ (Ester) | 14.0 | 14.5 |

Note: Predicted shifts are calculated using the GIAO method and scaled. This data is for illustrative purposes.

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum. beilstein-journals.orgnih.gov This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones (e.g., from the HOMO to the LUMO). mdpi.comyoutube.com The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Including solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions that match experimental solution-phase spectra. beilstein-journals.orgresearchgate.net

Future Research Directions and Perspectives for Ethyl 4 Acetyl 1,2 Oxazole 3 Carboxylate

Exploration of Unconventional Synthetic Methodologies

The development of novel synthetic strategies is crucial for accessing oxazole (B20620) derivatives with greater efficiency and under milder conditions than traditional methods.

Recent advancements in synthetic organic chemistry have highlighted photocatalysis and electrochemistry as powerful tools for constructing complex molecules. Visible-light photocatalysis, for instance, enables the synthesis of substituted oxazoles from readily available starting materials like α-bromoketones and benzylamines at room temperature. acs.orgorganic-chemistry.orgresearchgate.net This approach often utilizes a photocatalyst, such as [Ru(bpy)3]Cl2, and proceeds under mild conditions, which is a significant advantage over methods requiring high temperatures. acs.orgorganic-chemistry.org The mechanism can involve radical intermediates, offering a different pathway for bond formation compared to traditional thermal reactions. organic-chemistry.org

Electrochemical synthesis represents another green and sustainable approach, avoiding the need for transition metals and toxic oxidants. rsc.org Strategies have been developed for the construction of polysubstituted oxazoles from simple ketones and acetonitrile (B52724), which can act as both the solvent and a reactant. acs.orgchemistryviews.orgorganic-chemistry.orgacs.org These electrochemical methods often exhibit high efficiency and a broad tolerance for various functional groups. chemistryviews.orgorganic-chemistry.orgacs.org The reactions can proceed through mechanisms like a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgacs.org For Ethyl 4-acetyl-1,2-oxazole-3-carboxylate, these unconventional methods could offer alternative, more sustainable synthetic routes and potentially allow for the introduction of novel functional groups that are incompatible with harsher, conventional methods.

| Method | Typical Starting Materials | Key Features | Potential Advantages |

|---|---|---|---|

| Visible-Light Photocatalysis | α-bromoketones, benzylamines acs.org | Uses a photocatalyst (e.g., [Ru(bpy)3]Cl2), proceeds at room temperature. organic-chemistry.org | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |

| Electrochemical Synthesis | Carboxylic acids, ketones, acetonitrile. rsc.orgacs.org | Avoids transition metals and chemical oxidants; performed in an electrochemical cell. rsc.orgchemistryviews.org | Green and sustainable, high efficiency. rsc.orgchemistryviews.org |

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net For oxazole synthesis, flow processes can allow for the safe use of hazardous intermediates, such as molecular oxygen, in a microstructured reactor. acs.org This technology enables precise control over reaction parameters like temperature and pressure, leading to higher yields and purity. acs.org The scalability of flow synthesis is a major benefit, allowing for the production of gram quantities of material seamlessly. acs.orgnih.gov

When combined with automated platforms, flow chemistry can accelerate the synthesis of small exploratory libraries of compounds. acs.org This integration allows for rapid screening of reaction parameters and on-demand synthesis of key building blocks. acs.org For this compound, adopting flow chemistry could lead to a more streamlined, scalable, and safer manufacturing process. Furthermore, automated platforms could be employed to rapidly generate a library of derivatives by varying the substituents, facilitating structure-activity relationship studies for various applications.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Allows for the controlled use of hazardous reagents and intermediates in small volumes within a closed system. researchgate.netacs.org | Safer production, especially if any synthetic steps involve unstable intermediates or exothermic reactions. |

| Improved Efficiency | Superior heat and mass transfer leads to faster reaction times and often higher yields. researchgate.netnih.gov | Faster and more economical synthesis. |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" reactors, avoiding re-optimization. acs.orgnih.gov | Facilitates transition from laboratory-scale synthesis to industrial production. |

| Automation | Enables high-throughput screening of reaction conditions and rapid library synthesis. acs.org | Accelerated discovery of new derivatives with potentially enhanced properties. |

Development of Advanced Functional Materials Utilizing the Oxazole Scaffold

The oxazole ring is a valuable scaffold in materials science due to its electronic properties and structural rigidity. numberanalytics.com Oxazole-based compounds are being investigated for their potential use in a variety of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The flat, aromatic nature of the oxazole ring is effective in facilitating π-stacking interactions, which is a crucial feature for many electronic materials. nih.gov

The specific structure of this compound, with its ester and acetyl functional groups, provides handles for polymerization or for tuning the electronic and physical properties of resulting materials. These groups can be modified to incorporate the oxazole core into larger polymer chains or to attach it to surfaces. Future research could focus on synthesizing novel polymers, dyes, and other functional materials derived from this compound, potentially leading to applications in electronics, photonics, and sensing. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

Sustainability and Environmental Impact in Oxazole Chemistry Research

There is a growing emphasis in chemical research on developing processes that are environmentally friendly. ijpsonline.com This "green chemistry" approach focuses on principles such as minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. ijpsonline.commdpi.com For the synthesis of oxazole derivatives, this involves exploring alternatives to traditional methods that may use harsh reagents or toxic solvents. ijpsonline.com

Future research on this compound should prioritize the development of sustainable synthetic methods. This includes the use of greener solvents like ionic liquids, employing catalytic reactions to reduce waste, and utilizing energy-efficient techniques such as microwave or ultrasound-assisted synthesis. ijpsonline.comijpsonline.com Evaluating the entire lifecycle of the synthesis, from starting materials to final product, will be essential to minimize the environmental footprint. numberanalytics.com Adopting these green synthetic approaches will not only reduce the environmental impact but also often leads to more efficient and economical chemical processes. ijpsonline.com

Q & A

Q. What are the key synthetic routes for Ethyl 4-acetyl-1,2-oxazole-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate was synthesized by reacting diethyl oxalate with a ketone, followed by hydroxylamine hydrochloride treatment and purification via flash chromatography (10–20% EtOAc/hexane, 56% yield) . Key intermediates are characterized using H NMR (e.g., δ 6.37 ppm for oxazole protons) and EI-MS (e.g., [M+H] at m/z 210.0) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential methods include:

- H NMR : Identifies substituents (e.g., acetyl protons at δ ~2.1–2.5 ppm, ethyl ester protons at δ 1.37–4.40 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., m/z 210.0 for CHNO) .

- FT-IR : Detects carbonyl stretches (C=O at ~1700–1750 cm) and oxazole ring vibrations .

Q. How can researchers validate the purity of synthesized this compound?

Purity is assessed via:

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (e.g., C18) with UV detection.

- Melting Point Analysis : Consistency with literature values (e.g., ~25–30°C for related oxazole esters) .

- Elemental Analysis : Matches calculated C, H, N, O percentages within ±0.3% .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Reagent Stoichiometry : Adjusting equivalents of hydroxylamine (1.5 equiv.) and base (e.g., KOtBu, 1.2 equiv.) to minimize byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .

- Temperature Control : Heating to 50°C for 6 hours improves ring closure kinetics .

- Catalysis : Exploring Lewis acids (e.g., ZnCl) to accelerate oxazole formation .

Q. What computational tools are used to resolve crystallographic data discrepancies in oxazole derivatives?

- SHELX Suite : For refining crystal structures, especially with high-resolution or twinned data. SHELXL is widely used for small-molecule refinement .

- ORTEP-III : Visualizes thermal ellipsoids and validates bond lengths/angles (e.g., C=O bond at ~1.21 Å) .

- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties to cross-validate experimental data .

Q. How can functionalization of the oxazole core be achieved for structure-activity relationship (SAR) studies?

Advanced modifications include:

- Electrophilic Substitution : Acetylation at the 4-position using acetyl chloride/AlCl .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the 5-position .

- Ester Hydrolysis : Converting the ethyl ester to carboxylic acid (e.g., NaOH/EtOH, 80°C) for further derivatization .

Q. What strategies address contradictions in reaction mechanisms for oxazole synthesis?

- Isotopic Labeling : N-labeled hydroxylamine traces nitrogen incorporation into the oxazole ring .

- Kinetic Studies : Monitoring intermediate formation via in situ IR or NMR to identify rate-determining steps .

- Computational Modeling : Gaussian or ORCA simulations to compare energy pathways for cyclization vs. side reactions .

Methodological Considerations

- Chromatography : Flash chromatography (EtOAc/hexane gradients) is standard for purification .

- Crystallization : Slow evaporation from methanol/water mixtures yields single crystals for X-ray analysis .

- Safety Protocols : Use fume hoods for handling volatile reagents (e.g., hydroxylamine hydrochloride) and ensure waste disposal complies with RCRA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.